molecular formula C21H16ClNO2 B11554262 2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate

2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate

Cat. No.: B11554262
M. Wt: 349.8 g/mol
InChI Key: IBEFTVWPTGJHEO-UHFFFAOYSA-N
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Description

2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate is an organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate typically involves the condensation of 4-methylbenzaldehyde with 2-aminophenyl 4-chlorobenzoate under specific conditions. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acid to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imine group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate is unique due to the presence of both the imine and ester functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H16ClNO2

Molecular Weight

349.8 g/mol

IUPAC Name

[2-[(4-methylphenyl)iminomethyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H16ClNO2/c1-15-6-12-19(13-7-15)23-14-17-4-2-3-5-20(17)25-21(24)16-8-10-18(22)11-9-16/h2-14H,1H3

InChI Key

IBEFTVWPTGJHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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